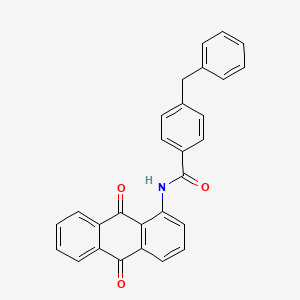

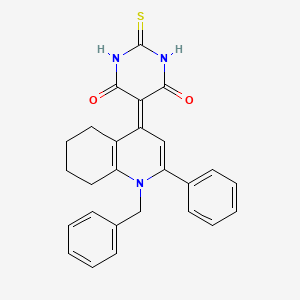

![molecular formula C17H18N6O2 B2875078 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903821-50-0](/img/structure/B2875078.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They have received much interest in drug discovery because benzimidazoles exhibited enormous significance .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives, such as the compound , have been reported to exhibit significant antimicrobial activity. This includes action against a variety of pathogens by interfering with the synthesis of the cell membrane or DNA replication. The compound’s structure allows it to target and inhibit the growth of bacteria and other microorganisms, making it a potential candidate for developing new antimicrobial agents .

Antitubercular Agents

The structural motif of imidazole is known to possess antitubercular properties. Compounds synthesized with the benzo[d]imidazol moiety have shown activity against Mycobacterium tuberculosis. The efficacy of these compounds is measured by their minimum inhibitory concentration (MIC) values, indicating their potential as antitubercular agents .

Anticancer Properties

Imidazole-containing compounds have been evaluated for their cytotoxic activity against various human cancer cell lines. The presence of the benzo[d]imidazol group in the molecular structure can lead to the synthesis of compounds that exhibit distinct cytotoxic activities, which may be leveraged in the development of new anticancer drugs .

Single-Molecule Magnets

The benzo[d]imidazol moiety has been utilized in the synthesis of Co (II) cubane complexes, which behave as single-molecule magnets. These materials exhibit significant barriers to magnetization reversal and relaxation times, making them interesting for applications in quantum computing and information storage .

Catalysts for Water Electro-Oxidation

Derivatives of benzo[d]imidazol have been used to create catalysts for water electro-oxidation. These catalysts can operate at neutral pH with low overpotential and high turnover frequency, which is crucial for the development of efficient and environmentally friendly energy conversion systems .

Fluorophores and Near-Infrared Dyes

The compound’s framework is conducive to the creation of red-emitting fluorophores and near-infrared dyes. These materials have applications in bioimaging and diagnostics due to their high quantum yields and absorption maxima near the infrared region, which is beneficial for non-invasive imaging techniques .

Direcciones Futuras

Benzimidazole and its derivatives have shown a wide variety of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the biological activities of “N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide” and its potential applications in medicine.

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to show different biological activities, suggesting that they may interact with various targets in the body .

Biochemical Pathways

Imidazole derivatives have been reported to be involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The synthesis of imidazole derivatives has been reported to be influenced by various reaction conditions, suggesting that environmental factors may also influence their action .

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c24-17(18-10-15-21-12-3-1-2-4-13(12)22-15)14-9-16(20-11-19-14)23-5-7-25-8-6-23/h1-4,9,11H,5-8,10H2,(H,18,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNHIAPRIBKNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)

![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)

![2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine](/img/structure/B2875009.png)

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)